Chromium hexafluoride
Description
Structure
2D Structure
Properties
Molecular Formula |
CrF6 |
|---|---|
Molecular Weight |
165.987 g/mol |
IUPAC Name |
hexafluorochromium |
InChI |
InChI=1S/Cr.6FH/h;6*1H/q+6;;;;;;/p-6 |
InChI Key |
ZLMUYRIFFZDBSE-UHFFFAOYSA-H |
SMILES |
F[Cr](F)(F)(F)(F)F |
Canonical SMILES |
F[Cr](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Elucidation of Formation Pathways Experimental and Hypothetical
Evolution of Synthetic Strategies for High-Valent Chromium Fluorides
The quest to synthesize and characterize high-valent chromium fluorides, particularly CrF₆, has evolved from early high-pressure methods to sophisticated spectroscopic studies in inert environments. This evolution reflects the broader advancements in handling highly reactive and thermally unstable compounds.
The first reported synthesis of chromium hexafluoride dates back to 1963 by Glemser and his colleagues. psu.eduacs.org They described a method involving the direct fluorination of chromium metal powder under extreme conditions. psu.edupsu.edu The reaction was conducted in a static autoclave at a temperature of 400 °C with fluorine gas at a pressure of 350 atmospheres. psu.edupsu.edu This process yielded a lemon-yellow, volatile material that was presumed to be CrF₆. psu.eduacs.org
In the mid-1980s, an alternative and seemingly more convenient synthesis was developed by Hope et al. psu.edursc.org This method involved the reaction of chromium trioxide (CrO₃) with fluorine gas at a lower temperature of 170 °C but still under significant pressure (approximately 25 atmospheres) for 72 hours. psu.edursc.org This reaction also produced a volatile, yellow powder which was identified as this compound and was noted to sublime readily at room temperature into a bright yellow vapor. psu.edu The disproportionation of chromium pentafluoride (CrF₅) upon vaporization was also suggested as a route that yields products initially identified as CrF₄ and CrF₆. rsc.orgresearchgate.net
Table 1: Historical Synthesis Attempts for this compound
| Lead Scientist(s) | Year | Reactants | Conditions | Reported Product/Observations | Citations |
|---|---|---|---|---|---|
| Glemser et al. | 1963 | Cr metal, F₂ | 400 °C, 350 atm | Lemon-yellow, volatile solid | psu.eduacs.orgpsu.edu |
| Hope et al. | 1984 | CrO₃, F₂ | 170 °C, 25 atm | Lemon-yellow powder, sublimes to yellow vapor | psu.edursc.org |
| Hope et al. | 1985 | CrF₅ (vaporization) | High Temperature | Disproportionation to CrF₄ + CrF₆ | rsc.orgresearchgate.net |
The primary obstacle in studying this compound is its extreme thermal instability. researchgate.netnih.govacs.org Early reports noted that the compound decomposes at temperatures as low as -100 °C. wikipedia.org This instability means that even if formed, the molecule readily breaks down into lower chromium fluorides, such as chromium pentafluoride (CrF₅) and chromium tetrafluoride (CrF₄). psu.edursc.org
A more fundamental challenge has been the definitive confirmation of its synthesis. nih.govacs.org For decades, the existence of CrF₆ was debated. More recent and highly detailed investigations, combining state-of-the-art quantum-chemical calculations with new matrix-isolation experiments, have provided strong evidence that the species previously identified as CrF₆ was, in fact, chromium pentafluoride (CrF₅). researchgate.netresearchgate.netnih.govacs.org These studies suggest that the key spectroscopic signatures attributed to CrF₆ actually belong to CrF₅ and its dimer, Cr₂F₁₀. researchgate.netresearchgate.netnih.gov Consequently, this compound is now widely regarded as a hypothetical compound that has yet to be unambiguously synthesized and isolated. wikipedia.orgwikipedia.org Both steric and electronic factors are believed to inhibit the formation of a stable CrF₆ molecule. stackexchange.com The high +6 oxidation state would result in a small chromium center, and electronic factors may favor the formation of oxo-complexes over a simple hexafluoride. stackexchange.comrsc.org
Contemporary Experimental Approaches
Modern attempts to generate and observe this compound have relied on techniques designed to handle extremely reactive or transient species, often under non-standard conditions.
The foundational method for attempting to synthesize CrF₆ remains the direct fluorination of chromium metal or its compounds at high temperatures and pressures. psu.eduwikipedia.org This approach is based on the principle of forcing the chromium to its highest possible oxidation state by using a large excess of the most powerful oxidizing agent, elemental fluorine, under conditions that favor the formation of the desired product. The original synthesis by Glemser, which involved heating chromium powder to 400 °C under approximately 350-400 atmospheres of fluorine, is the primary example of this technique. psu.eduwikipedia.org The key to this method is not only the reaction itself but also the immediate quenching or freezing of the products to prevent decomposition. wikipedia.org However, subsequent analysis has shown that these conditions are more likely to produce the more stable CrF₅. wikipedia.org
Matrix-isolation is a powerful technique used to trap and study highly reactive molecules at very low temperatures. In the context of CrF₆, this involved vaporizing the products of high-temperature reactions and co-condensing them with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic window. psu.edursc.org
Initial matrix-isolation studies in the 1980s reported the successful observation of what was believed to be molecular CrF₆. rsc.org The trapped species gave rise to a characteristic and intense infrared (IR) absorption band around 763.2 cm⁻¹ in an argon matrix, which was assigned to the T₁ᵤ stretching mode of an octahedral (Oₕ) CrF₆ molecule. psu.edursc.org However, later reinvestigations in the 2010s, which benefited from more advanced spectroscopic equipment and computational chemistry, challenged this assignment. researchgate.netnih.govacs.org These newer studies concluded that the compound previously isolated in inert gas matrices was CrF₅, not CrF₆. researchgate.netresearchgate.netnih.govacs.org The crucial IR bands were reassigned to the Cr₂F₁₀ dimer, and evidence was also found for the photodissociation of CrF₅ under UV irradiation within the matrix. researchgate.netnih.gov
Table 2: Key Infrared Spectroscopic Data in the Study of this compound
| Wavenumber (cm⁻¹) | Matrix | Original Assignment | Revised Assignment | Citations |
|---|---|---|---|---|
| 763.2 | Argon | T₁ᵤ stretch of CrF₆ (Oₕ) | Attributed to CrF₅ / Cr₂F₁₀ | rsc.orgresearchgate.netnih.gov |
| 758.9 | Nitrogen | T₁ᵤ stretch of CrF₆ (Oₕ) | Attributed to CrF₅ / Cr₂F₁₀ | psu.eduresearchgate.netnih.gov |
The use of high-pressure reactors, or autoclaves, is a central methodology in the attempted synthesis of CrF₆. researchgate.net This technique allows for reactions to be carried out with gaseous reactants like fluorine at pressures far exceeding atmospheric pressure, which can shift the chemical equilibrium toward the formation of products that are otherwise unstable. nih.govacs.org
The synthesis of a volatile yellow solid from chromium trioxide (CrO₃) and fluorine at 170 °C and 25 atm is a prime example of this approach. psu.edursc.org While the product was initially identified as CrF₆, the possibility of its formation under high fluorine pressures in autoclave reactions cannot be entirely dismissed, even though it may not be stable under ambient conditions. researchgate.netnih.govacs.org The successful synthesis of other high-valent metal hexafluorides, such as those of molybdenum and tungsten, often relies on direct fluorination of the metal, underscoring the importance of high-pressure methods in this area of chemistry. researchgate.net
Mechanistic Investigations of Fluorination Reactions Involving Chromium Precursors
The synthesis of this compound (CrF₆) remains a significant and debated challenge in inorganic chemistry. Early reports of its creation have been largely re-evaluated, with modern analyses indicating the formation of lower chromium fluorides. researchgate.netwikipedia.orgresearchgate.netresearchgate.net Mechanistic investigations into the high-oxidation-state fluorination of chromium precursors are therefore critical to understanding the barriers to forming the elusive Cr(VI) fluoride (B91410). These studies focus on the extreme conditions required and the complex interplay between powerful fluorinating agents and various chromium starting materials. The pathways are often characterized by the formation of stable intermediates, which have, in many cases, been mistaken for the final CrF₆ product. researchgate.netresearchgate.net
The choice of fluorinating agent is paramount in attempting to achieve the +6 oxidation state for chromium. The agents must be powerful enough to overcome significant energetic barriers, but this very reactivity often leads to complex product mixtures and difficulties in isolating a pure target compound.
Elemental Fluorine (F₂): As the most electronegative element, fluorine gas is the most direct and powerful fluorinating agent. Historic attempts to synthesize CrF₆ involved the exhaustive fluorination of chromium metal powder at extreme conditions, such as 400 °C and 20-350 MPa of pressure. wikipedia.orgpsu.edu Another approach involved the reaction of chromium(VI) trioxide (CrO₃) with F₂ at elevated temperatures (170 °C) and pressures (25 atm). psu.edursc.org While these reactions are effective at fluorinating chromium, they are now understood to predominantly yield chromium(V) fluoride (CrF₅) instead of CrF₆. researchgate.netwikipedia.org The extreme reactivity of F₂ makes it difficult to control the reaction to selectively produce the highest oxidation state without causing decomposition or the formation of more stable, lower fluorides.
Xenon Hexafluoride (XeF₆): Xenon hexafluoride is another exceptionally strong fluorinating agent and fluoride ion donor used in attempts to synthesize high-oxidation-state metal fluorides. dokumen.pub Its reaction with elemental chromium, however, results in the formation of chromium(III) fluoride (CrF₃) and a complex salt, [XeF₅]⁺[CrF₅]⁻, rather than CrF₆. dokumen.pub In reactions with chromium oxide tetrafluoride (CrOF₄), XeF₆ demonstrates its dual reactivity. It acts as an oxidizing agent and a fluoride donor, leading to the formation of complex salts containing chromium in lower oxidation states, such as [XeF₅]₂[CrIVF₆] and the novel dimeric anion [CrV₂O₂F₈]²⁻. researchgate.netchemrxiv.orgsemanticscholar.org These reactions highlight that while XeF₆ is a potent fluorinator, its pathway involves the formation of stable cationic xenon fluoride species and complex chromium fluoro-anions, rather than the neutral this compound molecule.
Chromium(V) Fluoride (CrF₅): This compound is the most significant species in the context of CrF₆ synthesis. For decades, materials identified as CrF₆ were, upon reinvestigation with modern techniques, shown to be CrF₅. researchgate.netwikipedia.orgresearchgate.net It is the primary product from the high-pressure, high-temperature fluorination of chromium metal or CrO₃. researchgate.netwikipedia.org In the solid state, it forms a cis-fluorine bridged polymer. researchgate.net Rather than being a simple step on the way to CrF₆, CrF₅ appears to be a highly stable thermodynamic sink in the reaction pathway, representing the highest reliably synthesized binary fluoride of chromium under many conditions. uni-freiburg.de
Chromium(V) Fluoride Dimer (Cr₂F₁₀): Advanced spectroscopic studies, particularly matrix-isolation infrared spectroscopy, have provided evidence for the existence of a dimeric form of chromium(V) fluoride, Cr₂F₁₀. researchgate.netresearchgate.netresearchgate.net The identification of spectral bands attributable to this molecule indicates that it is formed alongside monomeric CrF₅ during high-temperature fluorination processes. This suggests that dimerization is a competing pathway, and Cr₂F₁₀ is another key intermediate or co-product in the vapor phase above heated chromium fluorides.
Table 1: Key Intermediates in High-Oxidation-State Chromium Fluorination This table is interactive. Click on the headers to sort the data.
| Intermediate | Chemical Formula | Role in Pathway | Method of Observation | Reference(s) |
|---|---|---|---|---|
| Chromium(V) Fluoride | CrF₅ | Stable product often misidentified as CrF₆; key intermediate. | Matrix-Isolation IR Spectroscopy, X-ray Diffraction | researchgate.net, wikipedia.org, researchgate.net |
| Chromium(V) Fluoride Dimer | Cr₂F₁₀ | Dimeric species co-existing with CrF₅ in the gas phase. | Matrix-Isolation IR Spectroscopy | researchgate.net, researchgate.net, researchgate.net |
| Chromium Fluoro-Anion Complex | [CrF₅]⁻ | Anionic component in salt formed with XeF₆ fluorination. | X-ray Crystallography | dokumen.pub |
In Situ Spectroscopic Monitoring of Reaction Dynamics during Synthesis
Given the instability and complex nature of the species involved in this compound synthesis, in situ and related spectroscopic techniques are indispensable for elucidating reaction dynamics. These methods allow for the observation of transient intermediates and reaction products in real-time or under conditions that prevent their decomposition. nih.gov
The most impactful technique in this field has been matrix-isolation infrared (IR) spectroscopy . In this method, the hot vapor from a reaction, such as the fluorination of CrO₃ or the sublimation of chromium fluorides, is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window. researchgate.netpsu.edu This traps and isolates individual molecules, preventing polymerization or decomposition and allowing for their spectroscopic characterization. It was through matrix-isolation IR studies that the bands previously assigned to octahedral CrF₆ were correctly reassigned to CrF₅. researchgate.netresearchgate.net This technique also provided the first spectroscopic evidence for the dimeric intermediate, Cr₂F₁₀. researchgate.netresearchgate.net
Low-temperature Raman spectroscopy has also proven valuable for monitoring reaction progress. In studies of the reaction between XeF₆ and CrOF₄, Raman spectra were recorded at various temperatures as the reaction mixture was slowly warmed. researchgate.netchemrxiv.org This allowed for the identification of intermediate species, such as the salt [Xe₂F₁₁]⁺[CrVIOF₅]⁻, providing direct insight into the stepwise nature of the complex reaction pathway. researchgate.net While not yet specifically applied to binary chromium fluoride synthesis, other techniques like in situ UV-Vis-NIR spectroscopy hold potential for tracking changes in chromium's oxidation state during fluorination reactions. nih.gov
Table 2: Spectroscopic Techniques for Monitoring Chromium Fluorination This table is interactive. Click on the headers to sort the data.
| Spectroscopic Technique | Application | Key Findings | Reference(s) |
|---|---|---|---|
| Matrix-Isolation IR Spectroscopy | Characterization of high-temperature vapor from fluorination reactions. | Re-identified supposed CrF₆ as CrF₅; provided first evidence for the Cr₂F₁₀ dimer. | researchgate.net, psu.edu, researchgate.net, researchgate.net |
| Low-Temperature Raman Spectroscopy | Monitoring reaction progress between CrOF₄ and XeF₆ at various temperatures. | Identified [Xe₂F₁₁][CrVIOF₅] as a reaction intermediate. | researchgate.net, chemrxiv.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Architecture and Dynamics
Vibrational spectroscopy provides fundamental insights into the geometry, bond strength, and molecular motion of CrF₆. Techniques such as infrared (IR) and Raman spectroscopy are essential for identifying the molecule's fundamental vibrational modes.
To study the highly reactive and unstable CrF₆ molecule, researchers employ cryogenic matrix isolation techniques. This method involves trapping the molecules in an inert gas solid, such as argon or neon, at very low temperatures, which prevents decomposition and allows for spectroscopic analysis. rsc.orgnih.gov
Matrix isolation studies have led to the identification of molecular CrF₆ with an assumed octahedral (Oₕ) symmetry. rsc.org In these experiments, an intense IR absorption band has been observed and assigned to the ν₃ (t₁ᵤ) vibrational mode of CrF₆. This mode is one of the two infrared-active fundamentals for an octahedral molecule. nih.gov However, it is important to note that some early reports assigning specific infrared bands to CrF₆ have been questioned, with later studies suggesting these bands may be due to CrF₅, highlighting the experimental difficulties. researchgate.net
Table 1: Infrared Spectroscopic Data for CrF₆ in Cryogenic Matrices
| Vibrational Mode | Symmetry | Matrix | Frequency (cm⁻¹) | Reference |
|---|
This interactive table provides a summary of the key infrared absorption data attributed to matrix-isolated Chromium Hexafluoride.
For a molecule with octahedral (Oₕ) symmetry like CrF₆, there are three Raman-active vibrational modes: ν₁ (a₁g), ν₂ (e₉), and ν₅ (t₂₉). nih.govacs.org These modes are complementary to the IR-active modes and are crucial for a complete vibrational assignment and for calculating the molecule's force field.
Experimental Raman spectra for CrF₆ are scarce due to its instability. However, theoretical calculations have predicted the vibrational frequencies for its isomers. acs.org For the octahedral isomer, which is the predicted ground state, the Raman-active modes provide information about the symmetric Cr-F stretching (ν₁), the e₉ bending (ν₂), and the t₂₉ bending (ν₅) motions. Raman spectroscopy is a powerful tool for probing the structure of such molecules because it directly reflects their chemical composition and bonding. uu.nlmatec-conferences.org
Table 2: Calculated Raman Frequencies for Octahedral CrF₆
| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ | a₁g | Symmetric Stretch | (Predicted) |
| ν₂ | e₉ | Bending Mode | (Predicted) |
This interactive table outlines the expected Raman-active vibrational modes for this compound based on its predicted octahedral geometry. Specific frequency values are dependent on the level of theory used in calculations.
While harmonic frequency calculations provide a good first approximation, real molecular vibrations exhibit anharmonicity. Anharmonic frequency analysis, typically performed using computational methods like second-order vibrational perturbation theory (VPT2), offers a more accurate prediction of the vibrational spectrum by accounting for the non-parabolic nature of the potential energy surface. researchgate.netq-chem.com
Calculations at the CCSD(T) level of theory have been used to predict the anharmonic IR spectrum of CrF₆. researchgate.net These analyses provide frequencies for fundamental modes, overtones, and combination bands, which more closely match experimental observations. Such computational studies are invaluable for a molecule as elusive as CrF₆, helping to predict where spectral features should appear and aiding in the interpretation of complex experimental data. researchgate.net
Electronic Structure Probing
Spectroscopic techniques that probe electronic transitions are vital for understanding the oxidation state, coordination environment, and bonding within the CrF₆ molecule.
UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. For transition metal compounds, these absorptions are often due to d-d transitions or ligand-to-metal charge-transfer (LMCT) bands. uomustansiriyah.edu.iqrsc.org
The UV-Vis spectrum of CrF₆ isolated in a matrix is characterized by prominent charge-transfer bands rather than d-d transitions, which is expected for a d⁰ Cr(VI) center. rsc.orgopenstax.org These intense absorptions arise from the promotion of an electron from a fluorine-based ligand orbital to an empty d-orbital on the chromium center. The high energy of these transitions is consistent with the high oxidation state of chromium and the high electronegativity of fluorine. rsc.org
Table 3: UV-Vis Absorption Bands for CrF₆
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ca. 26,700 | Charge-Transfer |
This interactive table summarizes the prominent electronic transitions observed for this compound, as reported from matrix isolation studies. rsc.org
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local electronic and geometric structure of an absorbing atom. stanford.edu The X-ray Absorption Near Edge Structure (XANES) region, in particular, is highly sensitive to the oxidation state and coordination geometry of the metal center. rsc.org
Furthermore, the pre-edge features in the XANES spectrum are indicative of the coordination environment. For a centrosymmetric octahedral geometry, the 1s → 3d transition is formally forbidden and results in a very weak pre-edge peak. rsc.org Any deviation from perfect Oₕ symmetry would lead to an increase in the intensity of this feature. Thus, XANES could provide definitive evidence for the octahedral coordination environment of the chromium atom in CrF₆. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Bonding Interactions
Experimental X-ray Photoelectron Spectroscopy (XPS) data for this compound is not available in the scientific literature. The definitive synthesis and isolation of CrF₆ have not been confirmed, precluding its experimental analysis by XPS. acs.orgwikipedia.org
Theoretically, an XPS analysis would provide significant insights into the electronic structure and bonding of the hypothetical CrF₆ molecule. The primary measurements would be the core-level binding energies of the chromium and fluorine atoms. For the chromium atom in its +6 oxidation state, a significant shift to a higher binding energy for the Cr 2p core level would be anticipated compared to chromium in lower oxidation states. This is due to the increased effective nuclear charge experienced by the core electrons as a result of the highly electronegative fluorine ligands withdrawing electron density.
Similarly, the F 1s binding energy would provide information about the chemical environment of the fluorine atoms. In a perfectly octahedral (Oₕ) CrF₆ molecule, all six fluorine atoms would be chemically equivalent, leading to a single, sharp F 1s peak. Any deviation from this symmetry, perhaps due to Jahn-Teller distortion or other effects, could result in broadening or the appearance of multiple peaks.
Table 1: Predicted Core-Level Binding Energies for this compound (Theoretical)
| Element | Core Level | Predicted Binding Energy (eV) | Notes |
| Chromium (Cr) | 2p₃/₂ | > 578 | Predicted to be significantly higher than Cr(III) oxides (~576-577 eV) and Cr(V) compounds due to the +6 oxidation state. |
| Fluorine (F) | 1s | ~685 - 687 | Expected to be in the typical range for metal fluorides, with the exact value dependent on the degree of ionic/covalent character of the Cr-F bond. |
Note: The values in this table are hypothetical and based on general principles of XPS and trends observed for other high-valent metal fluorides. Specific computational studies predicting the precise XPS spectrum of CrF₆ are not widely available.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant for open-shell systems)
As a molecule with a d⁰ electron configuration for the central chromium(VI) atom, a perfect, non-radical this compound molecule would be diamagnetic and therefore EPR silent. Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons. olemiss.edu In its ground state, Cr(VI) in an octahedral field would have no unpaired electrons, making EPR analysis inapplicable.
However, the relevance of EPR could arise under specific circumstances:
Decomposition Products: If CrF₆ were to decompose, for instance, into CrF₅ and a fluorine radical, the resulting species would be paramagnetic and potentially detectable by EPR. Chromium(V) has a d¹ configuration and would exhibit a characteristic EPR spectrum.
Excited States or Distorted Geometries: In the unlikely event of a thermally accessible triplet excited state or a significant distortion leading to an open-shell ground state, EPR could become a relevant characterization technique. However, theoretical calculations have consistently pointed to a stable closed-shell singlet ground state. researchgate.net
Given the unconfirmed existence of CrF₆, no experimental EPR studies have been performed on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for ¹⁹F)
Experimental ¹⁹F NMR data for this compound is not available due to the compound's unconfirmed synthesis. acs.orgwikipedia.org However, if CrF₆ could be prepared and stabilized, ¹⁹F NMR would be an exceptionally powerful tool for its structural elucidation. The ¹⁹F nucleus is 100% naturally abundant and has a spin of I = ½, making it highly suitable for NMR studies.
¹⁹F NMR Chemical Shift Analysis
The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. For a hypothetical, stable, and diamagnetic CrF₆ molecule with octahedral symmetry, a single resonance would be expected in the ¹⁹F NMR spectrum. This is because all six fluorine atoms are chemically and magnetically equivalent.
The position of this chemical shift would be highly informative. High-valent metal fluorides typically exhibit ¹⁹F resonances at significantly different frequencies compared to lower-valent or non-metallic fluorides. The strong electron-withdrawing nature of the Cr(VI) center would lead to a substantial deshielding of the fluorine nuclei.
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound (Theoretical)
| Compound | Predicted Geometry | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Notes |
| CrF₆ | Octahedral (Oₕ) | Highly deshielded (positive ppm value) | The exact value is difficult to predict without specific high-level computational studies, but it would be expected to be in a region characteristic of hexafluorides of metals in a +6 oxidation state. |
Note: This prediction is based on trends for other hexafluorides. The actual observation of such a spectrum is contingent on the synthesis of a stable, diamagnetic CrF₆ species.
Spin-Spin Coupling and Relaxation Studies
In a molecule like CrF₆, spin-spin coupling between the ¹⁹F nuclei would likely not be resolved due to the equivalence of all fluorine atoms in an Oₕ geometry. However, coupling to any magnetic chromium isotopes (such as ⁵³Cr, with a natural abundance of 9.5% and I = 3/2) could potentially be observed, which would provide direct evidence of the Cr-F bond. This would likely manifest as satellite peaks flanking the main ¹⁹F resonance.
Spin-lattice (T₁) and spin-spin (T₂) relaxation studies could provide insights into the molecular dynamics and the chemical exchange processes, if any were occurring. For a small, rigid molecule like CrF₆, relaxation times would be influenced by factors such as the molecular tumbling rate in solution (if a suitable inert solvent could be found) and any quadrupolar interactions with a ⁵³Cr nucleus.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Due to the extreme instability and unconfirmed synthesis of this compound, no experimental mass spectrometry data has been reported for this molecule. acs.orgwikipedia.orgnih.gov Attempts to introduce the highly reactive and thermally labile CrF₆ into a mass spectrometer would almost certainly result in immediate decomposition.
High-Resolution Mass Spectrometry (HRMS)
If this compound could be successfully synthesized and analyzed by High-Resolution Mass Spectrometry (HRMS), the primary goal would be the unambiguous determination of its elemental composition. HRMS provides highly accurate mass measurements, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas.
The expected monoisotopic mass of CrF₆ can be calculated based on the most abundant isotopes of chromium (⁵²Cr) and fluorine (¹⁹F).
Table 3: Calculated Monoisotopic and Average Mass for this compound
| Parameter | Value | Isotopes Used for Calculation |
| Monoisotopic Mass | 165.930927 Da | ⁵²Cr, ¹⁹F |
| Average Mass | 165.984 Da | Natural isotopic abundances of Cr and F |
The observation of an ion with a mass-to-charge ratio (m/z) corresponding to [CrF₆]⁺ with high mass accuracy would provide the most compelling evidence for the molecule's existence.
Furthermore, the fragmentation pattern would be of significant interest. It is expected that the molecular ion would be highly unstable, readily losing fluorine atoms. The fragmentation pattern would likely show a series of ions corresponding to [CrF₅]⁺, [CrF₄]⁺, [CrF₃]⁺, etc. This stepwise loss of fluorine would be characteristic of a highly fluorinated metal species. The relative abundances of these fragment ions could provide information about the relative strengths of the Cr-F bonds.
Isotopic Pattern Analysis
Isotopic pattern analysis is a powerful technique in mass spectrometry used for the structural elucidation and confirmation of chemical compounds. The analysis of a compound's isotopic signature provides valuable information based on the natural abundance of its constituent elements' isotopes. For this compound, the isotopic pattern is primarily dictated by the four stable isotopes of chromium, as fluorine is monoisotopic (¹⁹F).
The natural abundance of chromium's stable isotopes is approximately 4.35% for ⁵⁰Cr, 83.79% for ⁵²Cr, 9.50% for ⁵³Cr, and 2.36% for ⁵⁴Cr. nih.govwikipedia.org Consequently, the molecular ion of this compound in a mass spectrum would not appear as a single peak, but rather as a characteristic cluster of peaks. Each peak in this cluster corresponds to the CrF₆ molecule containing a different chromium isotope.
The theoretical mass spectrum for the CrF₆ molecular ion would show distinct peaks at different mass-to-charge (m/z) ratios. The most abundant ion, which is set as the base peak with a relative intensity of 100%, corresponds to the molecule containing the most abundant chromium isotope, ⁵²Cr. webelements.comshef.ac.uk The intensities of the other isotopic peaks in the cluster are proportional to the natural abundances of ⁵⁰Cr, ⁵³Cr, and ⁵⁴Cr. This predictable pattern serves as a unique fingerprint for any chromium-containing compound.
It is important to note that this compound is an extremely unstable and hypothetical compound. wikipedia.org Early reports of its synthesis are now believed to have been a misidentification of chromium pentafluoride (CrF₅). wikipedia.org Therefore, the isotopic pattern discussed here is based on theoretical calculations derived from the known natural isotopic abundances of chromium, rather than direct experimental measurement of an isolated CrF₆ sample. webelements.comshef.ac.uk
The expected isotopic distribution for the this compound molecular ion is detailed in the table below.
Table 1: Theoretical Isotopic Pattern for the this compound (CrF₆) Molecular Ion
| Chromium Isotope | Isotopic Mass (amu) | Natural Abundance (%) | Calculated m/z for [CrF₆]⁺ | Relative Intensity (%) |
|---|---|---|---|---|
| ⁵⁰Cr | 49.946 | 4.35 | 163.94 | 5.19 |
| ⁵²Cr | 51.941 | 83.79 | 165.94 | 100.00 |
| ⁵³Cr | 52.941 | 9.50 | 166.94 | 11.34 |
Quantum Chemical and Theoretical Investigations of Crf₆
Computational Methodologies for High-Valent Transition Metal Systems
The theoretical examination of high-valent transition metal systems like chromium hexafluoride requires robust computational methods that can accurately account for complex electronic effects, such as electron correlation. researchgate.netwikipedia.org The high nuclear charge and the presence of multiple d-electrons in transition metals necessitate sophisticated approaches to achieve reliable predictions of molecular structure, stability, and reactivity. uni-due.de
Density Functional Theory (DFT) has become a widely used tool for investigating transition metal hexafluorides due to its favorable balance of computational cost and accuracy. researchgate.netuni-freiburg.de Various functionals are employed to approximate the exchange-correlation energy, which is the most challenging component of the calculation.
For chromium fluorides, gradient-corrected DFT calculations, particularly at the B3LYP level, have been used to explore their unusual properties. researchgate.net DFT methods are frequently applied to determine optimized geometries, harmonic vibrational frequencies, and to provide insights into the electronic structure of molecules like CrF₆. researchgate.netresearchgate.net For instance, estimations of the heat of formation for related chromium fluoride (B91410) species have been performed using DFT calculations with functionals like B88-PW91 and the DZVP basis set. openmopac.net These studies form a baseline for more advanced computational methods. researchgate.net
Table 1: Application of DFT Functionals in Chromium Fluoride Studies
| DFT Functional | Application | Reference |
|---|---|---|
| B3LYP | Investigation of molecular properties and electronic structure. | researchgate.net |
For a more precise description of electron correlation, which is critical for systems like CrF₆, high-level ab initio methods are indispensable. acs.org These methods, unlike DFT, are based on the direct solution of the Schrödinger equation and form a systematic hierarchy for approaching the exact solution.
Coupled Cluster (CC) theory, particularly the CCSD(T) method, is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. researchgate.netwikipedia.orgrsc.org This method has been applied to study correlation effects in CrF₆, providing benchmark data for other computational techniques. researchgate.net Detailed electronic structure calculations have been reported for octahedral and prismatic isomers of CrF₆ at the CCSD(T) level. researchgate.net Møller-Plesset perturbation theory (MP2), another correlation method, has also been used, although it can sometimes overestimate the correlation energy. acs.org These high-level calculations are essential for resolving controversies, such as predicting the most stable geometry of CrF₆ and providing reliable thermochemical data for related transition metal halides. acs.orgacs.org
Transition metal complexes with nearly degenerate d-orbitals, like the highly correlated CrF₆, often exhibit significant multireference character, meaning their electronic wavefunction cannot be adequately described by a single determinant as in Hartree-Fock or standard DFT. aip.orgnih.gov In such cases, multireference methods are required.
The combined density functional theory and multireference configuration interaction (DFT/MRCI) method has proven to be particularly effective for these challenging systems. researchgate.netaip.orgresearchgate.net This approach has been assessed for its performance on the CrF₆ complex, where it was used to evaluate the relative energies of different potential ground-state structures. aip.orgnih.govaip.org Studies have shown that DFT/MRCI is often superior to time-dependent DFT (TD-DFT) approaches for investigating the excited-state properties of transition metal complexes, as it provides a more balanced description of dynamic and non-dynamic correlation effects. aip.orgresearchgate.netaip.org
Prediction of Molecular Structure and Geometry (e.g., Oₕ symmetry)
A central question in the theoretical study of CrF₆ has been the prediction of its ground-state molecular geometry. researchgate.net While many hexafluorides, such as SF₆ and MoF₆, adopt a perfect octahedral (Oₕ) geometry, the case of CrF₆ is more complex. wikipedia.orgresearchgate.net
Early theoretical descriptions and analogies to other hexafluorides suggested an Oₕ-symmetric structure for CrF₆. researchgate.net However, more rigorous ab initio calculations have challenged this assumption. High-level calculations have indicated that CrF₆ may, in fact, have a trigonal-prismatic structure with D₃h symmetry. acs.org These studies found the D₃h structure to be lower in energy than the Oₕ structure, which was identified as a transition state. acs.org Conversely, other recent quantum-chemical calculations, including those at the CCSD(T) level, have concluded that the Oₕ structure is the minimum energy geometry. researchgate.net This discrepancy highlights the sensitivity of the predicted structure to the level of theory and basis set used. The debate underscores the challenges in accurately modeling the subtle electronic effects that dictate the geometry of high-valent d⁰ metal complexes.
Table 2: Theoretically Predicted Geometries for CrF₆
| Computational Method | Predicted Geometry | Key Finding | Reference |
|---|---|---|---|
| High-level ab initio | Trigonal-prismatic (D₃h) | D₃h structure is more stable than the Oₕ structure. | acs.org |
Electronic Structure and Bonding Analysis
Understanding the electronic structure of this compound is key to explaining its predicted properties. This involves analyzing how the atomic orbitals of chromium and fluorine interact to form molecular orbitals and determining the distribution of electrons within these orbitals.
In the hypothetical CrF₆ molecule, chromium is in a +6 oxidation state, which corresponds to a d⁰ electron configuration for the metal center. acs.org The bonding can be described by the interaction of the vacant chromium 3d, 4s, and 4p orbitals with the filled 2p orbitals of the six fluorine ligands.
In an octahedral ligand field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). In a d⁰ complex like CrF₆, all bonding molecular orbitals formed from ligand-metal interactions are filled, while the non-bonding t₂g and antibonding eg* orbitals are empty. The chemical bond in related chromium fluoride cluster anions, such as [CrF₆]²⁻ and [CrF₆]³⁻, has been analyzed using Bader's theory of atoms in molecules. aip.org This analysis indicates a predominantly ionic picture of the chemical bond, though covalent contributions increase as the negative charge on the cluster decreases. aip.org The interaction between the fluorine ligands and the chromium center is a classic example of ligand-to-metal charge transfer character. aip.org
For the related [CrF₆]³⁻ anion (a d³ system), the electronic configuration is t₂g³. testbook.comquora.com In this case, the three 3d electrons of Cr³⁺ singly occupy the three t₂g orbitals, leading to a paramagnetic complex. testbook.com While distinct from the d⁰ configuration of neutral CrF₆, the study of such anions provides valuable comparative insight into the nature of Cr-F orbital interactions. aip.org
Reactivity Profiles and Mechanistic Studies
Oxidation-Reduction Potentials and Pathways of High-Valent Chromium Fluorides
High-valent chromium compounds are renowned for their powerful oxidizing capabilities. wikipedia.org Chromium(VI) is a particularly strong oxidizing agent, a property that is central to its chemistry. wikipedia.orgku.edu The standard electrode potential for the reduction of the dichromate ion (Cr₂O₇²⁻) to chromium(III) is +1.33 V, indicating a strong thermodynamic driving force for reduction in the presence of a suitable reducing agent. ku.edu This potent oxidizing nature extends to its high-valent fluorides.
Chromium pentafluoride (CrF₅) is characterized as a strong oxidizing agent, capable of fluorinating noble gases like xenon and oxidizing dioxygen. wikipedia.org The reactivity of chromium oxide tetrafluoride (CrOF₄), another Cr(VI) species, further illustrates these redox pathways. Its reactions with xenon hexafluoride (XeF₆) involve complex redox transformations that result in various anionic chromium complexes in lower oxidation states, such as [CrVOF₅]²⁻, [CrIVF₆]²⁻, and the novel dimeric anion [CrV₂O₂F₈]²⁻. researchgate.netepa.gov These reactions underscore the facility with which Cr(VI) undergoes reduction in fluorinating systems.
The tendency of an atom to accept an electron is quantified by its electron affinity. This property is fundamental to understanding oxidation-reduction behavior.
Table 1: Electron Affinity of Selected Elements
| Element | Symbol | Electron Affinity (eV) | Reference |
|---|---|---|---|
| Chromium | Cr | 0.676 | wikipedia.org |
| Fluorine | F | 3.339 | nih.gov |
| Iron | Fe | 0.153 | wikipedia.org |
| Manganese | Mn | -0.5 | wikipedia.org |
Decomposition Mechanisms of CrF₆ and Related Species (e.g., CrF₅, CrF₄, Cr₂F₁₀)
The instability of chromium hexafluoride is a central theme in its chemistry, leading to various decomposition pathways.
The purported this compound is considered highly unstable, and attempts to synthesize it often yield chromium pentafluoride, suggesting CrF₆ readily decomposes. acs.orgsmolecule.com CrF₅ is itself subject to thermal decomposition, especially under low pressure, where it can break down to form chromium tetrafluoride (CrF₄). molaid.com In a related context, the thermal decomposition of complex chromium fluorides provides insight into the stability of the Cr-F bond. For instance, ammonium (B1175870) hexafluorochromate(III), [NH₄]₃[CrF₆], decomposes upon heating to produce anhydrous chromium(III) fluoride (B91410) (CrF₃). wikipedia.org
Photochemistry offers another avenue for the decomposition of high-valent chromium fluorides. wikipedia.orgchemistrytalk.org Matrix-isolation experiments have provided evidence for the photodissociation or reversible excitation of CrF₅ when subjected to UV irradiation. acs.orgfu-berlin.denih.govfu-berlin.de In these studies, new bands appearing in the infrared spectra were assigned to the dimeric species Cr₂F₁₀, suggesting that photochemical processes can induce changes in the molecular structure and aggregation of chromium pentafluoride. acs.orgfu-berlin.deresearchgate.netfu-berlin.de Photodissociation involves the absorption of a photon by a molecule, elevating it to an excited state which can then relax by breaking one or more chemical bonds. chemistrytalk.org
Reactions with Other Chemical Species and Solvents (e.g., XeF₆, aHF, CFCl₃)
The reactivity of high-valent chromium fluorides has been investigated in the presence of powerful fluorinating agents and highly inert solvents.
The reaction between chromium oxide tetrafluoride (CrOF₄) and xenon hexafluoride (XeF₆) is particularly illustrative of the complex redox chemistry involved. Depending on the conditions, a variety of products can be formed. epa.gov In molten mixtures, the reaction proceeds with the elimination of fluorine gas (F₂) to form complex salts containing cations such as [XeF₅]⁺ and [Xe₂F₁₁]⁺, and anions including [CrIVF₆]²⁻ and [CrV₂O₂F₈]²⁻. epa.gov Low-temperature Raman spectroscopy identified [Xe₂F₁₁][CrVIOF₅] as a reaction intermediate. researchgate.net
Anhydrous hydrogen fluoride (aHF) and trichlorofluoromethane (B166822) (CFCl₃) are common solvents for these reactions due to their stability in highly oxidizing and fluorinating environments.
In anhydrous hydrogen fluoride (aHF): The reaction of a 1:1 molar ratio of XeF₆ and CrOF₄ yields [XeF₅]₂[CrV₂O₂F₈]∙2HF. epa.govchemrxiv.org aHF is a useful medium for synthesizing high surface area CrF₃ and for conducting reactions with various metal fluorides. dtic.milresearchgate.net
In CFCl₃/aHF mixtures: Using a mixed solvent system of CFCl₃ and aHF results in a mixture of complex salts, including [XeF₅]₂[CrV₂O₂F₈]∙2HF and [XeF₅]₂[CrV₂O₂F₈]∙2XeOF₄. epa.govchemrxiv.org
Table 2: Products from Reactions of CrOF₄ with XeF₆
| Solvent/Conditions | Major Products | Reference |
|---|---|---|
| Molten Mixture | [XeF₅]₂[CrIVF₆]∙2CrVIOF₄, [Xe₂F₁₁]₂[CrIVF₆], [XeF₅]₂[CrV₂O₂F₈] | epa.gov |
| Anhydrous HF (aHF) | [XeF₅]₂[CrV₂O₂F₈]∙2HF | epa.govchemrxiv.org |
| CFCl₃/aHF | [XeF₅]₂[CrV₂O₂F₈]∙2HF and [XeF₅]₂[CrV₂O₂F₈]∙2XeOF₄ | epa.govchemrxiv.org |
Ligand Exchange Reactions (if applicable for high-valent chromium fluorides)
Ligand exchange reactions are fundamental to the chemistry of coordination compounds. For high-valent chromium fluorides, this reactivity is evident in their interactions with both Lewis acids and bases. Chromium pentafluoride reacts with Lewis bases, such as cesium fluoride (CsF), to form the hexafluorochromate(V) salt, CsCrF₆. wikipedia.org Conversely, it reacts with the strong Lewis acid antimony pentafluoride (SbF₅) to form the adduct CrF₅·2SbF₅. wikipedia.org
Furthermore, ligand exchange is demonstrated in heterogeneous systems. A kinetic study of the chlorine/fluorine exchange reaction between chlorofluorocarbons (like CCl₃F) and a pre-fluorided chromia (chromium oxide) surface showed that surface fluoride ions could be exchanged with chlorine atoms. acs.org While not involving a discrete molecular chromium fluoride in solution, this highlights the capacity for ligand exchange at a chromium-fluoride center. Similarly, some chromium(V) complexes are known to undergo ligand-exchange reactions with other molecules, such as biological diols, which supports the general principle of this reactivity for high-valent chromium. acs.org
Kinetic and Thermodynamic Studies of Reaction Progress
Understanding the kinetics and thermodynamics of reactions involving chromium fluorides is key to controlling their synthesis and predicting their stability. Kinetic studies on the hydrolysis of solid chromium(III) fluoride have been successfully modeled using classical crystal dissolution kinetics, which are based on mass transfer phenomena. nih.govresearchgate.net
Kinetic investigations have also been performed on ligand exchange reactions. The Cl/F exchange between CCl₃F and a fluorided chromium oxide surface was studied using temperature-programmed reaction techniques, which revealed that the exchange process begins at around 400 K. acs.org
From a thermodynamic perspective, quantum-chemical calculations have been indispensable for probing the stability of the elusive this compound. acs.orgresearchgate.net These theoretical studies suggest that while CrF₆ is unstable under ambient conditions, it might be a stable molecule at a temperature of 0 K in the absence of pressure. researchgate.net Such computational approaches provide critical energetic data that helps to explain experimental observations, or lack thereof.
Table of Compound Names
| Systematic Name | Chemical Formula |
|---|---|
| This compound | CrF₆ |
| Chromium Pentafluoride | CrF₅ |
| Chromium Tetrafluoride | CrF₄ |
| Chromium(III) Fluoride | CrF₃ |
| Dichromium Decafluoride | Cr₂F₁₀ |
| Xenon Hexafluoride | XeF₆ |
| Anhydrous Hydrogen Fluoride | aHF |
| Trichlorofluoromethane | CFCl₃ |
| Chromium Oxide Tetrafluoride | CrOF₄ |
| Antimony Pentafluoride | SbF₅ |
| Cesium Fluoride | CsF |
| Cesium Hexafluorochromate(V) | CsCrF₆ |
| Ammonium Hexafluorochromate(III) | [NH₄]₃[CrF₆] |
Advanced Applications in Chemical Synthesis and Materials Science Research Focus
Role as a Synthetic Reagent for Fluorination (hypothetical or related species)
The theoretical interest in chromium hexafluoride as a synthetic reagent stems from the known properties of other metal hexafluorides, which are potent oxidizing and fluorinating agents. wikipedia.org Although CrF₆ has not been successfully synthesized and isolated, its potential as an exceptionally strong fluorinating agent is inferred from its position in the periodic table and the high oxidation state of chromium (+6).
Research into related, stable high-valent chromium fluorides and oxyfluorides provides practical insight into the fluorinating capabilities of such species. Compounds like chromium(V) oxide tetrafluoride (CrOF₄) and chromyl fluoride (B91410) (CrO₂F₂) are known to be highly reactive. cdnsciencepub.comuni-lj.si For instance, vigorous fluorinating agents like bromine trifluoride (BrF₃) and chlorine trifluoride (ClF₃) react with chromium(VI) oxide to produce chromium oxytrifluoride (CrOF₃), demonstrating the displacement of oxygen by fluorine and the formation of high-valent chromium-fluorine bonds. cdnsciencepub.com These chromium complexes are considered important in synthetic organic chemistry for the preparation of biologically active compounds for pharmaceuticals and agrochemicals. uni-lj.si
Precursor for Deposition of Chromium-Containing Thin Films and Nanomaterials
The development of advanced materials often relies on the deposition of thin films with specific chemical and physical properties. High-valent chromium fluorides, due to their potential volatility, are of research interest as precursors for such processes.
Chemical Vapor Deposition (CVD) is a technique that involves the decomposition of volatile precursor compounds to create a solid thin film on a substrate. kindle-tech.com While the instability of this compound prevents its direct use, other metal hexafluorides like tungsten hexafluoride (WF₆) are standard CVD precursors, highlighting the potential utility of such compounds. harvard.edukindle-tech.com
Research in this area has focused on more stable chromium halides. For example, chromium difluoride (CrF₂) has been used as a CVD precursor for growing high-purity metallic chromium films at substrate temperatures between 950-1150°C. mocvd-precursor-encyclopedia.de A significant area of modern research involves the topotactic fluorination of precursor oxide films. In this method, an epitaxial thin film of a chromium oxide, such as SrCrO₂.₈, is grown and then exposed to a fluorine source like polyvinylidene fluoride (PVDF) at low temperatures. aps.orgresearchgate.net This process creates chromium oxyfluoride (e.g., SrCrO₂.₆F₀.₄) epitaxial thin films, a class of materials with tunable electronic properties. aps.org This technique demonstrates a sophisticated pathway to chromium-fluorine containing materials without requiring a highly unstable, volatile precursor like CrF₆.
Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films. In a reactive sputtering process, a target material (e.g., pure chromium) is bombarded with ions in a plasma, and the ejected atoms travel to a substrate. By introducing a reactive gas into the chamber, the depositing film's composition can be chemically altered.
Studies have successfully created chromium-fluoride-containing films by sputtering a chromium target in a reactive atmosphere of argon and carbon tetrafluoride (CF₄). mdpi.compreprints.org Analysis of these films reveals that the fluorine radicals in the plasma preferentially bond with chromium, forming various chromium fluorides (CrFₓ) at the expense of chromium carbides, even when carbon is present. mdpi.comnih.gov This affinity of chromium for fluorine in the plasma is a key finding, influencing the resulting film's mechanical and chemical properties. mdpi.com
Table 1: Reactive Magnetron Sputtering of Chromium in a Fluorine-Containing Atmosphere
| Parameter | Description | Findings and Observations | Citations |
|---|---|---|---|
| Target Material | Pure Chromium (Cr) | Sputtered to provide a source of chromium atoms. | mdpi.com |
| Reactive Gas | Carbon Tetrafluoride (CF₄) | Introduced into the argon plasma to provide fluorine radicals. | mdpi.compreprints.org |
| Deposition Process | DC Magnetron Sputtering | Used to create a plasma and bombard the chromium target. | optica.org |
| Resulting Film | Nanocomposite nc-CrC/a-C with chromium fluorides | XPS analysis shows fluorine bonds preferentially with chromium to form CrFₓ. | mdpi.comnih.gov |
| Chemical Bonding | Cr-F, Cr-F₂, Cr-F₃ | Formation of various chromium fluoride stoichiometries is observed, while C-F bonds are not significantly detected. | preprints.org |
| Property Impact | Increased Friction | The formation of chromium fluoride in the nanocomposite coating was found to increase the coefficient of friction compared to the fluorine-free equivalent. | mdpi.com |
Exploration in Catalytic Research (e.g., in polymerisation, high-valent chromium species)
High-valent chromium species are at the heart of some of the most important industrial catalysts, particularly for ethylene (B1197577) polymerization. researchgate.net The Phillips catalyst, which consists of chromium oxide supported on silica (B1680970), is responsible for producing a significant fraction of the world's high-density polyethylene (B3416737) (HDPE). researchgate.netwikipedia.org The active species in these catalysts involve high-valent chromium, and research in this field provides a framework for understanding the potential catalytic roles of compounds like this compound.
The mechanism of the Phillips catalyst, while extensively studied, is still a subject of debate, particularly concerning the precise nature of the active site. The process begins with the catalyst in an oxidized precursor state, typically with Cr(VI) species anchored to the silica support as chromates or dichromates. mdpi.comnih.gov
Catalyst Activation: Before polymerization can begin, these Cr(VI) sites must be reductively activated. This reduction can be achieved by exposure to agents like carbon monoxide (CO), which is known to reduce Cr(VI) to Cr(II), or by ethylene itself. nih.govnih.gov
Active Site Formation and Polymerization: It is widely accepted that the active catalytic species are of a Cr(III)-alkyl nature. nih.govnih.gov The polymerization is believed to proceed via the Cossee-Arlman mechanism, which involves the coordination of an ethylene monomer to the chromium center, followed by its insertion into the chromium-alkyl bond, thus growing the polymer chain. researchgate.netnih.gov However, the exact oxidation state of the active chromium center remains a point of contention, with Cr(II), Cr(III), and Cr(IV) all being considered as possibilities in the catalytic cycle. nih.govnih.gov The polymerization reaction generally has an induction period, where the catalyst reacts with ethylene to generate the low-valent active chromium center, and a stable period of chain growth. ln-fengguang.com
Table 2: Proposed Mechanistic Steps in Phillips-Type Catalysis
| Stage | Description | Key Species Involved | Citations |
|---|---|---|---|
| Impregnation/Calcination | Chromium compound is loaded onto a silica support and heated in air. | Cr(VI) species (chromates/dichromates) anchored to the silica surface. | wikipedia.orgmdpi.com |
| Reductive Activation | The Cr(VI) precursor is reduced by CO or ethylene. | Cr(VI) is reduced to lower-valent species, often proposed as Cr(II). | nih.govnih.govacs.org |
| Initiation/Alkylation | An ethylene molecule reacts with the reduced chromium center to form an initial alkyl chain. | Formation of a Cr-alkyl bond, often considered a Cr(III)-alkyl species. | nih.govnih.gov |
| Propagation | Successive insertion of ethylene monomers into the Cr-polymer chain bond. | Cr(III)-alkyl center, ethylene monomer. Follows Cossee-Arlman mechanism. | researchgate.netnih.gov |
| Chain Transfer/Termination | The polymer chain detaches from the chromium center, regenerating the catalyst for a new chain. | Hydrogen can act as a chain transfer agent. | researchgate.net |
The Role of Silica: For the Phillips catalyst, high-surface-area silica (SiO₂) is the standard support. wikipedia.orguu.nl The chromium species anchor to the surface by reacting with silanol (B1196071) (Si-OH) groups. acs.org The porosity and surface area of the silica, as well as the concentration and type of these hydroxyl groups, have a significant impact on how the chromium is dispersed and stabilized, which in turn affects catalytic activity. mdpi.com
Alternative Supports and Promoters: While silica is most common, other materials like alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and silica-alumina have also been studied. uu.nl Cr/Al₂O₃ catalysts typically show lower polymerization activity than their silica-supported counterparts. uu.nl However, the performance of these catalysts can be modified with promoters. For example, the addition of fluoride to a Cr/Al₂O₃ catalyst has been shown to substantially increase its polymerization activity. uu.nl In other catalytic applications, such as the dehydrogenation of propane, the nature of the support is critical; CrOₓ/SiO₂ catalysts show enhanced propene yield with CO₂, whereas CrOₓ/Al₂O₃ catalysts are poisoned by it. researchgate.net This demonstrates the profound and complex interplay between the active chromium species and the support material.
Potential in Energy Conversion and Storage Research
A review of academic literature reveals no explicit research or discussion on the potential of this compound in energy conversion or storage. The scientific community's efforts are currently concentrated on the more fundamental challenge of confirming the compound's existence and characterizing its basic properties. researchgate.net Its inherent instability, with decomposition reported at temperatures as low as -100°C, would likely make it unsuitable for practical energy applications. wikipedia.orgwebelements.com
Properties of this compound
The properties of this compound are largely theoretical or based on disputed early experimental work.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | CrF₆ | wikipedia.orgnih.gov |
| Molar Mass | 165.987 g/mol | webelements.comnih.gov |
| Appearance | Previously reported as a yellow crystalline solid | wikipedia.orgwebelements.com |
| Melting Point | Decomposes at -100 °C | wikipedia.orgwebelements.com |
| Oxidation State | +6 | webelements.comshef.ac.uk |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Parameter | Value | Notes | Source(s) |
|---|---|---|---|
| Infrared Absorption (T₁ᵤ Cr-F stretch) | 758.9 cm⁻¹ | Observed in nitrogen matrix; assignment to CrF₆ is disputed. | psu.edu |
List of Mentioned Compounds
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | CrF₆ |
| Chromium Pentafluoride | CrF₅ |
| Chromium Tetrafluoride | CrF₄ |
| Chromium(III) Fluoride | CrF₃ |
| Chromium Trioxide | CrO₃ |
| Chromyl Fluoride | CrO₂F₂ |
| Molybdenum Hexafluoride | MoF₆ |
Environmental Fate and Transformation Mechanisms Chemical Perspective
Speciation and Redox Chemistry of Chromium in Environmental Systems
The environmental chemistry of chromium is dominated by the interplay between its two most stable oxidation states: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. nih.govnih.gov The distribution and transformation of these species are controlled by several factors, including redox potential (Eh), pH, the presence of reducing or oxidizing agents, and the total chromium concentration. rsc.orgwho.int
In most natural environments, Cr(III) is the predominant form, existing as relatively inert and insoluble hydroxides, oxides, or bound to organic matter. nih.govnih.gov Conversely, Cr(VI) is highly mobile and toxic. researchgate.net The transformation from the toxic Cr(VI) to the more benign Cr(III) is a critical process of natural attenuation. rsc.org This reduction can be initiated by various natural reductants. nih.gov The reverse reaction, the oxidation of Cr(III) to Cr(VI), can also occur, primarily mediated by manganese oxides, which are the only significant natural oxidants capable of this transformation. nih.gov
The speciation of chromium is highly dependent on the geochemical conditions of the environment. rsc.org
Redox Potential (Eh): Cr(VI) is the stable form under high redox potential (oxidizing) conditions, typically at Eh values above 450–550 mV. rsc.org Below this threshold, in more reducing environments, Cr(III) becomes the dominant species. rsc.org
pH: The pH of the surrounding medium (soil or water) affects not only the solubility and mobility of chromium species but also the rates of redox reactions. nih.gov In acidic to slightly alkaline waters, the primary Cr(VI) species are hydrochromate (HCrO₄⁻) and chromate (B82759) (CrO₄²⁻). who.intresearchgate.net Cr(III) readily precipitates as chromium hydroxide (B78521) [Cr(OH)₃] at neutral to alkaline pH, significantly limiting its mobility. nih.govnih.gov
The reduction of Cr(VI) to Cr(III) is a fundamental process for detoxification and immobilization in both soil and water. This transformation can occur through both abiotic and biotic pathways.
In Water: In aqueous systems, Cr(VI) reduction is influenced by the presence of dissolved substances that can act as electron donors. pjoes.com
Ferrous Iron (Fe(II)): Dissolved Fe(II) is one of the most effective reductants of Cr(VI) in natural waters. The reaction is rapid, converting Cr(VI) to Cr(III) while Fe(II) is oxidized to Fe(III). nih.govpjoes.com
Dissolved Organic Matter (DOM): Components of DOM, such as humic and fulvic acids, can directly reduce Cr(VI), although this process is generally slower than reduction by Fe(II). pjoes.comufl.edu
Sulfide (B99878) Minerals: In anoxic waters, reduced sulfur compounds can also contribute to Cr(VI) reduction. researchgate.net
The rate of reduction is highly dependent on pH, with acidic conditions generally favoring faster kinetics. acs.org
In Soil: In the complex soil matrix, Cr(VI) reduction is governed by a combination of chemical and biological processes. ufl.edu
Fe(II)-Bearing Minerals: Minerals containing ferrous iron, common in many soils, are significant contributors to Cr(VI) reduction. ufl.edu
Soil Organic Matter (SOM): SOM acts as a long-term source of reducing power. nih.govresearchgate.net It can directly reduce Cr(VI) or support microbial populations that mediate the reduction. nih.gov The reduction often occurs at the surface of soil aggregates where organic carbon is more available. researchgate.net
Microbial Activity: Soil microorganisms can reduce Cr(VI) either directly through enzymatic processes or indirectly by producing metabolic byproducts like Fe(II) and sulfides that then chemically reduce the Cr(VI). ufl.eduresearchgate.net
The following table summarizes the key reduction pathways in different environmental matrices.
| Matrix | Primary Reduction Pathways | Key Reductants | Influencing Factors |
| Water | Abiotic chemical reduction | Fe(II) (dissolved), Dissolved Organic Matter (DOM), Sulfides | pH, Temperature, Presence of oxygen |
| Soil | Abiotic and biotic reduction | Fe(II)-bearing minerals, Soil Organic Matter (SOM), Microorganisms | pH, Organic carbon content, Microbial population, Soil moisture |
Organic matter plays a multifaceted and crucial role in the reduction of Cr(VI) in the environment. nih.gov It can act as a direct electron donor or indirectly facilitate reduction through microbial activity.
Direct Reduction: Soil and dissolved organic matter contain functional groups, such as phenolic and hydroquinone (B1673460) moieties, that are capable of directly transferring electrons to Cr(VI), reducing it to Cr(III). ufl.eduosti.gov This abiotic process is a significant pathway for Cr(VI) detoxification, especially in soils rich in organic carbon. acs.org The rate of this direct reduction is influenced by the composition and concentration of the organic matter. bohrium.com Easily oxidizable organic carbon contributes most significantly to this process. acs.org
Indirect and Microbially-Mediated Reduction: Organic matter serves as a primary energy and carbon source for heterotrophic microorganisms. nih.govosti.gov In this role, it indirectly drives Cr(VI) reduction through several mechanisms:
Stimulating Microbial Growth: The availability of organic carbon stimulates the growth of native microbial populations, including those capable of reducing Cr(VI). nih.govresearchgate.net
Creating Reducing Conditions: As microbes metabolize organic matter, they consume oxygen, leading to anaerobic or reducing conditions in localized soil microenvironments, which favors the chemical stability of Cr(III) over Cr(VI). nih.gov
Producing Secondary Reductants: Microbial metabolism of organic matter can generate other reducing agents. For instance, iron-reducing bacteria utilize organic carbon to reduce Fe(III) to Fe(II), which in turn is a potent reductant of Cr(VI). nih.govresearchgate.net Similarly, sulfate-reducing bacteria can produce sulfides that also reduce Cr(VI). researchgate.net
The addition of organic amendments like manure or lactate (B86563) to contaminated soils is a common remediation strategy to enhance these reduction processes. osti.gov
| Electron Donor | Mechanism of Action | Environmental System |
| Organic Matter (Humic/Fulvic Acids) | Direct electron donation from functional groups; serves as a substrate for microbial activity. nih.govufl.edu | Soil, Water |
| Ferrous Iron (Fe(II)) | Direct abiotic reduction of Cr(VI) to Cr(III). nih.govpjoes.com | Soil, Water |
| Sulfur Compounds (e.g., H₂S) | Direct abiotic reduction, often produced by sulfate-reducing bacteria. researchgate.net | Anoxic Soil and Water |
| Microbial Metabolites | Indirect reduction via byproducts of microbial metabolism. osti.govfrontiersin.org | Soil, Water |
Advanced Remediation Methodologies (focus on chemical mechanisms)
To address Cr(VI) contamination, various remediation technologies have been developed that leverage and enhance the natural transformation processes. These methods focus on accelerating the reduction of Cr(VI) to Cr(III) and immobilizing it to prevent its migration and bioavailability. nih.govbohrium.com
Photocatalytic reduction is an emerging technology that utilizes light energy to drive the conversion of Cr(VI) to Cr(III). tandfonline.comresearchgate.net This process typically involves a semiconductor photocatalyst.
The general mechanism proceeds as follows:
Light Absorption: A semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs photons of light with energy equal to or greater than its band gap. researchgate.netresearchgate.net
Electron-Hole Pair Generation: This absorption of energy excites an electron (e⁻) from the valence band to the conduction band of the semiconductor, leaving behind a positively charged "hole" (h⁺). tandfonline.comresearchgate.net
Cr(VI) Reduction: The generated electron in the conduction band is a powerful reducing agent. If Cr(VI) ions are adsorbed onto the surface of the photocatalyst, the electron can be transferred to the Cr(VI), reducing it sequentially to Cr(III). tandfonline.comresearchgate.net
The efficiency of photoreduction is highly dependent on factors such as pH (acidic conditions are generally more favorable), the initial concentration of Cr(VI), and the type and surface area of the photocatalyst. tandfonline.comresearchgate.net
Bioremediation utilizes the metabolic capabilities of microorganisms to transform Cr(VI) into Cr(III). tandfonline.comup.ac.za This approach is considered cost-effective and environmentally friendly. nih.gov Microorganisms have evolved diverse and sophisticated mechanisms to resist and reduce Cr(VI). nih.govoup.com
The bioreduction of Cr(VI) can occur through several pathways:
Direct Enzymatic Reduction: Many bacteria, fungi, and algae possess enzymes called chromate reductases that directly catalyze the reduction of Cr(VI). nih.govijbiotech.com These enzymes can be located intracellularly, within the cell membrane, or secreted extracellularly. openbiotechnologyjournal.comfrontiersin.org They often use electron donors like NADH or NADPH, which are generated during the cell's normal metabolic activity, to provide the electrons for the reduction. oup.comijbiotech.com
Indirect Reduction: Microbes can also reduce Cr(VI) indirectly. As part of their metabolism, they can produce chemical reductants such as Fe(II), hydrogen sulfide (H₂S), or specific organic metabolites that are then released into the environment and abiotically reduce Cr(VI). researchgate.netfrontiersin.org
Anaerobic Respiration: Some anaerobic bacteria can use Cr(VI) as a terminal electron acceptor in their respiratory chain, similar to how other bacteria use oxygen or nitrate. frontiersin.orgoup.com In this process, electrons are transferred from an organic substrate (electron donor) through a series of membrane-bound carriers (the electron transport chain) ultimately to Cr(VI), reducing it to Cr(III). openbiotechnologyjournal.com
The transformation of Cr(VI) to Cr(III) within or by microbial cells often involves the formation of highly reactive intermediates like Cr(V) and Cr(IV), which can cause oxidative stress to the cells. openbiotechnologyjournal.com Resistant microorganisms have developed defense systems, such as the production of antioxidants and DNA repair mechanisms, to cope with this stress. oup.com
| Microbial Reduction Mechanism | Description | Key Components | Example Organisms |
| Direct Aerobic Enzymatic | Soluble enzymes in the cytoplasm use NADH/NADPH to reduce Cr(VI). oup.com | Chromate Reductases | Pseudomonas, Bacillus openbiotechnologyjournal.com |
| Direct Anaerobic Enzymatic | Membrane-bound enzymes use Cr(VI) as a terminal electron acceptor in respiration. openbiotechnologyjournal.com | Cytochromes, Flavin Reductase | Shewanella, Enterobacter openbiotechnologyjournal.com |
| Indirect Reduction | Microbes produce metabolic byproducts (e.g., Fe(II), H₂S) that chemically reduce Cr(VI). researchgate.netfrontiersin.org | Iron-reducing bacteria, Sulfate-reducing bacteria | Geobacter, Desulfovibrio nih.govresearchgate.net |
Adsorption is a key process that controls the mobility of chromium in the environment and is a widely used remediation technique. mdpi.comresearchgate.net It involves the binding of chromium species to the surface of solid materials (adsorbents). The subsequent immobilization prevents the contaminant from leaching into groundwater or being taken up by organisms.
The chemistry of adsorption and immobilization is closely linked to reduction:
Adsorption of Cr(VI): In many remediation scenarios, the first step is the adsorption of mobile anionic Cr(VI) species (HCrO₄⁻, CrO₄²⁻) onto a positively charged surface of an adsorbent. tandfonline.comresearchgate.net This is often achieved under acidic conditions where the surface of many minerals and materials becomes protonated. nih.gov
Reductive Immobilization: Many adsorbent materials used for chromium remediation, such as zero-valent iron (ZVI), biochar, or certain polymers, have both adsorptive and reductive properties. scispace.combohrium.com After Cr(VI) is adsorbed onto the surface, it can be reduced to Cr(III) by electron-donating groups on the adsorbent's surface. mdpi.comresearchgate.net
Precipitation of Cr(III): The resulting Cr(III) is much less soluble, especially at neutral to alkaline pH, and readily precipitates on the adsorbent surface, often as chromium hydroxide [Cr(OH)₃] or mixed iron-chromium hydroxides [(Cr,Fe)(OH)₃]. nih.gov This precipitation effectively immobilizes the chromium, locking it into a stable, solid form. bohrium.com
Common adsorbents and their mechanisms include:
Iron Oxides: Minerals like goethite and hematite (B75146) have a high affinity for Cr(VI) and can immobilize it through surface complexation. nih.gov
Biochar: This carbon-rich material produced from pyrolysis of biomass has a large surface area and contains functional groups that can both adsorb Cr(VI) and reduce it to Cr(III). bohrium.com
Clays and Zeolites: These minerals can adsorb chromium ions through ion exchange and surface adsorption. bohrium.com
Polymers: Functionalized polymers can be designed with specific chemical groups to selectively bind and reduce Cr(VI). mdpi.comnih.gov
The effectiveness of these materials depends on pH, temperature, the presence of competing ions, and the chemical nature of the adsorbent surface. mdpi.comresearchgate.net
Analytical Techniques for Chromium Speciation in Complex Matrices
The accurate determination of chromium species, particularly the differentiation between the toxic, carcinogenic hexavalent chromium [Cr(VI)] and the essential trivalent chromium [Cr(III)], is crucial for assessing environmental contamination and potential health risks. speciation.netbrooksapplied.com The speciation of chromium is highly dependent on factors like pH and redox potential, making the analysis in complex matrices a significant challenge. speciation.netajol.info Various analytical techniques have been developed to separate and quantify chromium species in diverse samples, including water, soil, biological tissues, and industrial materials. uj.ac.zaresearchgate.net
A primary challenge in chromium speciation is preventing the interconversion of Cr(VI) and Cr(III) during sample collection, storage, and preparation. speciation.netmdpi.com Cr(VI) is a strong oxidizing agent and can be readily reduced to Cr(III) by organic matter, while Cr(III) can precipitate at pH values above 4.5 or be oxidized under alkaline conditions. speciation.netmdpi.comkirj.ee Therefore, analytical methods often require specific extraction and stabilization procedures to maintain the original species distribution. lcms.cz
Hyphenated analytical techniques, which couple a separation method with a sensitive detection system, are the preferred approach for reliable chromium speciation. kirj.ee
Chromatographic Methods Coupled with Elemental Detection
The combination of liquid chromatography with element-specific detectors, most notably Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is a powerful and widely used tool for chromium speciation. metrohm.comthermofisher.com
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS): This is one of the most common and reliable methods for separating and quantifying Cr(III) and Cr(VI). lcms.czthermofisher.com Anion-exchange chromatography is typically used, where the anionic Cr(VI) species (like CrO₄²⁻) are retained on the column, while the cationic Cr(III) is often complexed with an agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex that can also be separated. lcms.czmetrohm.comnih.gov This technique offers high sensitivity and is capable of analyzing high-matrix samples like hard drinking water. lcms.cz For instance, a method using IC-ICP-MS successfully quantified Cr(III) and Cr(VI) in natural water samples with detection limits in the range of 0.015-0.05 µg/L. lcms.cz Another application involved the analysis of chromium-enriched yeast, where an ultrasound-assisted alkaline extraction was used prior to IC-ICP-MS analysis. nih.gov ICP-MS detection is highly sensitive but can be prone to spectral interferences (e.g., from ⁴⁰Ar¹²C⁺ and ³⁵Cl¹⁶OH⁺), which can be minimized using a dynamic reaction cell (DRC) or collision cell with gases like ammonia (B1221849) or helium. metrohm.comrsc.org
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique provides a robust platform for chromium speciation in various matrices. mdpi.com Reversed-phase HPLC with a C18 column can be used to separate Cr(III) and Cr(VI), often with the aid of ion-pairing agents. rsc.org A study on rice samples utilized HPLC-ICP-MS with ultrasonic nebulization to achieve detection limits of 0.011–0.012 ng/mL for chromium species. rsc.org The method has also been applied to analyze tobacco products, where it was found that Cr(III) was the primary species in aqueous extracts, with no detectable Cr(VI). rsc.org Fast HPLC-ICP-MS methods have been developed that can quantify Cr(VI) in food products within 1.5 minutes. bohrium.com
Electrophoretic Methods
Capillary Electrophoresis (CE) is another powerful separation technique that can be coupled with sensitive detectors for chromium speciation. kirj.ee CE offers high separation efficiency and requires only small sample volumes.
Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS): This hyphenation combines the high separation efficiency of CE with the high sensitivity of ICP-MS. tandfonline.com It has been successfully used for the speciation of chromium in gelatin capsules, achieving detection limits of 0.61 ng/mL for Cr(III) and 0.45 ng/mL for Cr(VI). tandfonline.com Microchip-based CE systems interfaced with ICP-MS have demonstrated even faster separations, capable of distinguishing Cr(III) and Cr(VI) in under 30 seconds. rsc.org
Capillary Electrophoresis with other detectors: CE can also be coupled with other detectors like UV detection or Electrothermal Atomic Absorption Spectrometry (ETAAS). kirj.eenih.gov One method utilized complexation of Cr(III) with diethylenetriaminepentaacetic acid (DTPA) to form a negatively charged complex, allowing for the separation of both Cr(III) and Cr(VI) in under 6 minutes with UV detection. nih.gov A CE-ETAAS method was developed for aqueous samples, reaching a detection limit of 1 ng/mL for both species. kirj.ee A rapid CE method with contactless conductivity detection and dual opposite end injection was able to separate Cr(III) and Cr(VI) in less than 4 minutes, with detection limits of 10 µg/L and 39 µg/L, respectively. nih.gov
X-ray Spectroscopic Techniques
X-ray based methods are particularly valuable for the direct analysis of solid samples and for providing information on the chemical environment and oxidation state of chromium without requiring sample dissolution, which can alter the speciation. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, is a powerful tool for determining the oxidation state of chromium. nih.govresearchgate.net The XANES spectra are sensitive to the coordination chemistry and oxidation state of the absorbing atom. researchgate.net Hexavalent chromium, being tetrahedrally coordinated, exhibits a distinct pre-edge peak in its XANES spectrum that is absent in the spectrum of octahedrally coordinated trivalent chromium. researchgate.netacs.org This feature allows for the quantification of the relative proportions of Cr(III) and Cr(VI) in a sample. researchgate.net XAS has been used to study chromium speciation in complex matrices like contaminated soils and tobacco smoke. rsc.orgnih.gov For example, in soils contaminated with chromite ore processing residue, synchrotron microbeam and bulk XAS analyses identified the presence of persistent chromite particles, Cr(III) incorporated into iron hydroxides, and Cr(III) associated with organic matter. nih.gov
X-ray Fluorescence (XRF): XRF is a technique used for elemental analysis but can also provide speciation information. acs.orgnih.gov A specific Kβ satellite peak in the XRF spectrum of chromium is observed only for hexavalent compounds, appearing at a slightly higher energy than the main peak. acs.org The intensity of this satellite peak has been shown to have a linear relationship with the fraction of Cr(VI), enabling quantitative analysis of the valence states directly from the XRF spectrum. acs.org Portable XRF systems have been investigated for the analysis of chromium in human nail clippings, demonstrating the potential for non-invasive biomonitoring. nih.gov
The table below summarizes the key analytical techniques and their performance characteristics for chromium speciation.
| Technique | Common Matrix | Typical Detection Limit | Key Features & Findings | Citations |
| IC-ICP-MS | Drinking Water, Natural Water, Food | 0.015-0.05 µg/L | Reliable separation of Cr(III) and Cr(VI) using anion exchange; requires complexation of Cr(III) (e.g., with EDTA); collision/reaction cells used to minimize interferences. | lcms.czmetrohm.comthermofisher.comnih.gov |
| HPLC-ICP-MS | Rice, Tobacco, Food | 0.011-0.012 ng/mL | Uses reversed-phase or ion-pairing chromatography; allows for analysis of complex organic matrices; fast analysis times are possible. | mdpi.comrsc.orgrsc.orgbohrium.com |
| CE-ICP-MS | Gelatin Capsules, Aqueous Samples | 0.45-0.61 ng/mL | High separation efficiency and low sample volume; microchip formats allow for very rapid separations (<30 s). | tandfonline.comrsc.org |
| CE-ETAAS | Aqueous Samples | 1 ng/mL | A lower-cost alternative to ICP-MS detection, suitable for labs on a budget. | kirj.ee |
| XAS/XANES | Soil, Solid Wastes, Tobacco | N/A (provides % ratio) | Direct analysis of solid samples; distinguishes oxidation states based on pre-edge peak features; provides information on chemical environment. | rsc.orgnih.govresearchgate.netnih.gov |
| XRF | Ores, Alloys, Nail Clippings | 0.32-1.2 µg/g | Can provide speciation via analysis of Kβ satellite peaks; portable systems available for field analysis. | acs.orgnih.govdiva-portal.org |
Future Research Directions and Unresolved Questions
Definitive Experimental Evidence for CrF₆ Existence and Isolation
The existence of chromium hexafluoride remains one of the most debated topics in fluorine chemistry. While early reports in the 1980s claimed its synthesis and characterization through matrix-isolation infrared spectroscopy, subsequent, more detailed studies have cast significant doubt on these findings. researchgate.netacs.orgresearchgate.netscispace.com The central unresolved question is whether CrF₆ can be definitively synthesized and isolated, even if only transiently under specific conditions.
Research Findings and Controversies:
Initial Claims: Early studies reported the synthesis of CrF₆ by reacting chromium with fluorine under high pressure and temperature, or through the disproportionation of chromium pentafluoride (CrF₅). rsc.orgrsc.org An intense infrared band observed in argon matrices at 763.2 cm⁻¹ was assigned to the Oₕ-symmetric CrF₆ molecule. rsc.org
Re-evaluation and Alternative Explanations: Later investigations, combining new matrix-isolation experiments with advanced quantum-chemical calculations, suggested that the previously observed compound was not CrF₆. researchgate.netacs.org These studies indicated that the spectral bands could be more accurately assigned to chromium pentafluoride (CrF₅) or its dimer, Cr₂F₁₀. researchgate.netacs.org
Theoretical Plausibility: From a theoretical standpoint, quantum chemical calculations suggest that the CrF₆ molecule might be stable at absolute zero (0 K) in the absence of pressure. researchgate.net However, its stability at ambient conditions is highly questionable. researchgate.netacs.org
Potential for Existence under Extreme Conditions: Despite the evidence against its isolation in earlier experiments, the possibility of forming CrF₆ under very high fluorine pressures in autoclave reactions cannot be entirely dismissed. researchgate.netacs.org
Future research must focus on designing experiments that can unambiguously prove or disprove the formation of CrF₆. This will likely require moving beyond traditional matrix isolation techniques and employing more sophisticated methods capable of detecting highly unstable and reactive species in situ.
Advanced Spectroscopic Probes for Real-Time Dynamics of Highly Reactive Species
Characterizing a molecule as reactive and potentially short-lived as this compound requires spectroscopic techniques that offer high sensitivity and temporal resolution. While matrix-isolation IR spectroscopy has been the primary tool used in past investigations, its static nature may not be sufficient to capture the real-time dynamics of CrF₆ formation and decomposition. researchgate.netresearchgate.net
Future progress hinges on the application of advanced spectroscopic probes. These methods are essential for moving beyond simple identification and toward understanding the kinetics and mechanisms of reactions involving high-valent chromium fluorides.
Potential Advanced Spectroscopic Techniques:
| Spectroscopic Technique | Application for Highly Reactive Species | Potential Insights for CrF₆ |
| Time-Resolved Spectroscopy | Monitors chemical reactions on very short timescales (femtoseconds to seconds). | Could potentially observe the transient formation of CrF₆ following laser ablation or photolysis of precursors before it decomposes. |
| Cavity Ring-Down Spectroscopy (CRDS) | Provides highly sensitive absorption measurements of gas-phase species. | Could detect trace amounts of gaseous CrF₆ produced in a high-pressure flow reactor, providing definitive identification and quantification. |
| Advanced Mass Spectrometry | Techniques like photoionization time-of-flight mass spectrometry (TOF-MS) can identify reaction intermediates. | Could directly measure the mass-to-charge ratio of the CrF₆⁺ ion, confirming the molecule's existence in the gas phase. |
| Synchrotron-Based X-ray Absorption Spectroscopy | Probes the electronic structure and local coordination environment of the central metal atom. | Could provide information on the oxidation state and bond distances of chromium in a reactive mixture, potentially identifying the Cr(VI)-F bond. |
The challenge lies in interfacing these advanced spectroscopic methods with the extreme conditions (e.g., high pressure, high temperature, highly corrosive fluorine environment) necessary for the potential synthesis of CrF₆.
Refinement of Quantum Chemical Models for Extreme Oxidation States
Quantum chemistry has become an indispensable tool in the investigation of this compound, providing critical insights where experiments are challenging or inconclusive. researchgate.netresearchgate.net Theoretical calculations have been used to predict the stability, geometry, and vibrational frequencies of CrF₆, often guiding the interpretation of experimental data. researchgate.net However, accurately modeling molecules with elements in extreme oxidation states, like Cr(VI), presents significant computational challenges.
The refinement of these models is crucial for providing a more reliable theoretical framework for understanding not only CrF₆ but also other hypothetical or elusive high-valent species. researchgate.net
Key Areas for Model Refinement:
Electron Correlation: The interaction between electrons in the crowded valence shell of a high-valent metal fluoride (B91410) is complex. Future models must employ more sophisticated methods beyond standard Density Functional Theory (DFT) to capture these effects accurately.
Relativistic Effects: For heavier elements, the velocity of core electrons can be a significant fraction of the speed of light, affecting orbital energies. While less critical for chromium than for 5d elements, incorporating relativistic effects is important for high-accuracy predictions of molecular properties. researchgate.net
Vibrational Anharmonicity: Standard harmonic frequency calculations can be insufficient for correctly assigning spectral features. Calculating anharmonic frequencies provides a more realistic prediction of the vibrational spectrum, which is essential for comparing with experimental IR data.
Thermochemical Accuracy: Predicting the stability and reaction enthalpies with high accuracy (e.g., within 1 kcal/mol) is a major goal. This requires composite computational methods that combine results from different levels of theory to achieve "chemical accuracy."
Improved theoretical models will not only help resolve the controversy surrounding CrF₆ but also guide experimentalists in their search for this and other novel compounds.
Exploration of Novel Synthetic Routes Under Non-Equilibrium Conditions
The presumed instability of this compound under thermal equilibrium suggests that conventional synthetic approaches may be insufficient for its preparation. Future synthetic efforts should focus on non-equilibrium conditions, where high-energy intermediates can be generated and potentially trapped.
These methods create environments where kinetic products, rather than thermodynamically stable ones, can be formed.
Promising Non-Equilibrium Synthetic Routes:
| Synthetic Method | Principle | Application to CrF₆ Synthesis |
| Plasma Chemistry | Utilizes a high-energy ionized gas (plasma) containing fluorine radicals to react with a chromium source. | A low-temperature plasma could provide the necessary activation energy to form CrF₆ without the high thermal energy that would cause its immediate decomposition. |
| Laser Ablation | A high-power laser vaporizes chromium metal atoms into a stream of fluorine gas. researchgate.net | This technique, coupled with supersonic expansion, can rapidly cool the reaction products, potentially stabilizing transient species like CrF₆ for spectroscopic detection. researchgate.net |
| Cryogenic Reactions | Reactions are carried out at very low temperatures in condensed noble gases or neat fluorine. | Co-condensing laser-ablated chromium atoms with excess fluorine at cryogenic temperatures could facilitate the formation and trapping of CrF₆ in an inert matrix. researchgate.net |
| High-Pressure/Shock-Wave Synthesis | Utilizes extremely high pressures generated by shock waves to induce chemical reactions. | Could create the unique pressure-temperature conditions where CrF₆ might be thermodynamically or kinetically favored, even if for a microsecond. |
These exploratory routes are high-risk but offer the potential to access molecular species that are unattainable through classical synthetic chemistry.
Interdisciplinary Approaches for Understanding Reactivity and Potential Utility of High-Valent Chromium Fluorides
While the existence of CrF₆ is debated, other high-valent chromium fluorides like CrF₄ and CrF₅ are known, and related chromium oxyfluorides are used in catalysis. researchgate.netresearchgate.net Understanding the fundamental properties of these compounds requires an interdisciplinary approach that connects their electronic structure, reactivity, and potential applications.
The potential utility of these compounds lies in their powerful oxidizing nature and their role as fluorinating agents. For example, high-surface-area CrF₃ has been shown to be a Lewis acid with high reactivity towards chlorofluorocarbons (CFCs). lookchem.comresearchgate.net
Interdisciplinary Research Areas:
Catalysis: Combining computational modeling with materials science and chemical engineering to design next-generation catalysts. High-valent chromium fluorides or oxyfluorides could serve as catalysts in fluorination reactions, such as the synthesis of hydrofluoroolefins (HFOs). lookchem.com
Materials Science: Exploring the use of high-valent chromium fluorides as precursors for creating novel materials, such as fluorine-doped chromium oxides with unique electronic or magnetic properties.
Fluorinating Agents: Investigating the reactivity of compounds like CrF₅ as selective fluorinating agents in organic and inorganic synthesis, a field that blends physical inorganic chemistry with synthetic methodology.
Environmental Chemistry: Studying the behavior of high-valent chromium species in the environment is crucial, as the interconversion between different oxidation states (e.g., Cr(III) and Cr(VI)) has significant toxicological implications. nih.gov
By integrating knowledge from different fields, researchers can better understand the fundamental chemistry of high-valent chromium fluorides and potentially harness their reactivity for practical applications.
Integration of Machine Learning and AI in Predicting and Discovering New Chromium Fluorides
The discovery of new inorganic compounds has traditionally been a process of chemical intuition, systematic exploration, and serendipity. The integration of machine learning (ML) and artificial intelligence (AI) offers a new paradigm for materials discovery, enabling the prediction of new, stable compounds and their properties before they are ever synthesized in the lab.
While ML has been applied to predict chromium and fluoride levels in water, its application to the discovery of new solid-state chromium fluorides is an emerging frontier. mdpi.comiwaponline.comiwaponline.com
Future Applications of ML/AI in Chromium Fluoride Chemistry:
| ML/AI Application | Description | Potential Impact |
| Stability Prediction | Training ML models on large databases of known compounds to predict the thermodynamic stability of hypothetical new chromium fluorides. | Can rapidly screen thousands of potential compositions to identify promising synthetic targets, saving significant experimental time and resources. |
| Property Prediction | Developing models that can predict key properties like band gap, magnetic ordering, or catalytic activity based on a compound's crystal structure. | Can help prioritize the synthesis of new chromium fluorides that are most likely to have desirable properties for specific applications. |
| Reaction Outcome Prediction | Using AI to predict the most likely products of a given set of reactants and conditions. | Could guide the design of synthetic routes to elusive compounds like CrF₆ by identifying the most promising precursor combinations and reaction parameters. |
| Automated Literature Analysis | Employing natural language processing to scan the vast scientific literature for hidden correlations and unspoken rules governing the synthesis of high-valent fluorides. | Can uncover new synthetic strategies and identify overlooked experimental results that could be key to future breakthroughs. |
The integration of AI and machine learning with automated synthesis platforms could one day lead to the autonomous discovery of new materials, dramatically accelerating the pace of research in high-valent chromium chemistry and beyond.
Q & A
Q. What are the primary experimental challenges in synthesizing chromium hexafluoride (CrF₆), and how can reaction conditions be optimized to enhance stability?
this compound is highly unstable, with prior studies misidentifying it as CrF₅ . Synthesis requires ultra-low temperatures (<−100°C) and controlled fluorination of chromium precursors (e.g., Cr metal or CrF₃) using aggressive fluorinating agents like F₂ gas. Stability can be improved by:
- Low-temperature matrices : Trapping CrF₆ in argon/noble gas matrices at cryogenic temperatures.
- In situ spectroscopic validation : Use Raman or IR spectroscopy to confirm bond vibrations (Cr-F stretching modes ~700 cm⁻¹) .
- Kinetic stabilization : Rapid quenching to prevent decomposition into CrF₅ or CrF₄.
Q. How can researchers differentiate between chromium pentafluoride (CrF₅) and hexafluoride (CrF₆) using spectroscopic and analytical techniques?
Misidentification arises due to similar decomposition pathways. Key methods include:
- Mass spectrometry (MS) : CrF₆ exhibits a distinct molecular ion peak at m/z ≈ 166 (vs. CrF₅ at m/z ≈ 147).
- X-ray photoelectron spectroscopy (XPS) : Cr⁶+ oxidation state in CrF₆ shows a Cr 2p₃/₂ binding energy ~580 eV, compared to Cr⁵+ (~577 eV) in CrF₅ .
- Cryogenic NMR : ¹⁹F NMR in solid state at −150°C to resolve structural differences.
Advanced Research Questions
Q. What computational approaches are effective in predicting the electronic structure and stability of CrF₆, and how do these models align with experimental data?
Density Functional Theory (DFT) and ab initio methods (e.g., CCSD(T)) are used to:
- Predict octahedral geometry (Oh symmetry) and Cr-F bond lengths (~1.8 Å).
- Calculate thermodynamic instability via Gibbs free energy (ΔG > 0 for CrF₆ formation). Discrepancies between theory and experiment often arise from inadequate modeling of relativistic effects or electron correlation. Hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials improve accuracy .
Q. How do temperature and pressure variations impact the decomposition kinetics of CrF₆, and what methodologies are recommended for real-time monitoring?
Decomposition pathways (CrF₆ → CrF₅ + F₂) are pressure-dependent:
- High-pressure studies (>10 bar F₂ gas) slow decomposition by Le Chatelier’s principle.
- Time-resolved UV-Vis spectroscopy : Track F₂ release at 260–280 nm.
- DSC/TGA : Measure exothermic decomposition peaks (~−50°C) under inert atmospheres.
Q. How should discrepancies between theoretical predictions and experimental observations of CrF₆’s properties be addressed?
Cross-validation strategies include:
- Synthetic replication : Repeat experiments under varying conditions (e.g., F₂ partial pressure).
- Multiconfigurational calculations : Address Cr’s d-orbital complexity using CASSCF methods.
- Synchrotron XAS : Validate Cr oxidation states via edge-energy shifts in XANES spectra .
Methodological & Safety Considerations
Q. What protocols ensure accurate quantification of chromium oxidation states in fluoride matrices, and how can contamination be minimized?
- Ion chromatography (IC) : Separate Cr⁶+ and Cr³+ using anion-exchange columns (EPA 300.0 method) .
- Redox titrations : Use Fe²⁺/Ce⁴⁺ titrants with potentiometric detection.
- Contamination control : Conduct syntheses in passivated Ni reactors to avoid Fe/Cu interference.
Q. What environmental safety protocols are essential when handling CrF₆, given its potential reactivity and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
